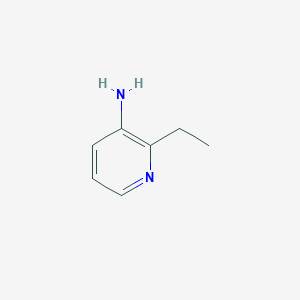

2-Ethylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIZYKRCAPLHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electronic Deactivation and Regiocontrol:the Nitrogen Atom is More Electronegative Than the Carbon Atoms of the Ring. This Leads to a Permanent Inductive Withdrawal of Electron Density I Effect from the Entire Ring, Making the System Electron Deficient and Thus Less Nucleophilic.quora.comstackexchange.comthis Deactivation Renders the Pyridine Ring Significantly Less Reactive Towards Electrophilic Attack Compared to Benzene.quimicaorganica.org

Furthermore, the resonance structures of pyridine (B92270) show a decrease in electron density at the ortho (C-2, C-6) and para (C-4) positions. guidechem.comstackexchange.com When an electrophilic attack does occur, the intermediate cation (sigma complex) is most stable when the attack is at the meta position (C-3 or C-5). Attack at the ortho or para positions results in a resonance form where the positive charge is placed directly on the highly electronegative nitrogen atom, which is an energetically unfavorable state. guidechem.comstackexchange.com In the case of 2-Ethylpyridin-3-amine, this inherent meta-directing influence of the nitrogen atom is in direct competition with the strong ortho, para-directing effect of the 3-amino group.

Basicity and Protonation:the Lone Pair of Electrons on the Pyridine Nitrogen Resides in an Sp² Hybrid Orbital in the Plane of the Ring and is Not Part of the Aromatic π System.guidechem.comstackexchange.comthis Makes the Lone Pair Available to React with Acids. in Strongly Acidic Conditions, Such As Those Often Used for Nitration or Sulfonation, the Nitrogen Atom is Readily Protonated to Form a Pyridinium Cation.guidechem.comstackexchange.com

The formation of the pyridinium (B92312) ion dramatically increases the electron-withdrawing nature of the nitrogen atom, further deactivating the ring towards electrophilic substitution to an even greater extent than the neutral pyridine (B92270). stackexchange.com This effect can effectively halt or significantly slow down many standard electrophilic aromatic substitution reactions. Therefore, the mechanism of any transformation in an acidic medium must account for the equilibrium between the neutral and protonated forms of the molecule, as the protonated species will be significantly less reactive. For 2-Ethylpyridin-3-amine, protonation can occur at either the ring nitrogen or the exocyclic amino group, further complicating the reaction landscape, though the ring nitrogen is generally more basic. reddit.com

Reactivity and Reaction Mechanisms of 2 Ethylpyridin 3 Amine

Nucleophilic Character of the Amino Group

The primary amine group (-NH2) attached to the pyridine (B92270) ring is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. savemyexams.comlibretexts.org This nucleophilicity allows the amino group to readily attack electron-deficient centers, participating in a variety of chemical transformations. youtube.com In general, the nucleophilicity of amines increases with the number of alkyl groups, but primary amines like 2-Ethylpyridin-3-amine are still effective nucleophiles. masterorganicchemistry.commsu.edu

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). libretexts.orgmasterorganicchemistry.com This reaction is a type of condensation reaction, so named because a small molecule, typically water, is eliminated. masterorganicchemistry.comlibretexts.orglibretexts.org The process is generally reversible and catalyzed by acid. libretexts.orglibretexts.org

The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This is followed by a series of proton transfers to form a carbinolamine intermediate. libretexts.orglibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.orgchemistrysteps.com The reaction rate is often optimal at a mildly acidic pH (around 4-5), as sufficient acid is needed to protonate the hydroxyl group, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

| Reactant | Conditions | Product | Reaction Type |

| Aldehyde (R-CHO) | Mild acid (e.g., pH 4-5) | Imine/Schiff Base | Condensation |

| Ketone (R-CO-R') | Mild acid (e.g., pH 4-5) | Imine/Schiff Base | Condensation |

| Carboxylic Acid | Heat, catalyst | Amide | Amidation (Condensation) |

The amino group of this compound can act as a nucleophile in substitution reactions, particularly with substrates like alkyl halides. In these SN2 reactions, the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. savemyexams.comdocbrown.info

The initial reaction between a primary amine and an alkyl halide produces a secondary amine. libretexts.org However, a significant challenge in this synthesis is the potential for over-alkylation. msu.edu The secondary amine product is also nucleophilic, sometimes even more so than the starting primary amine, and can compete for the remaining alkyl halide. libretexts.org This can lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu To favor the formation of the primary amine, a large excess of the amine relative to the halogenoalkane can be used. savemyexams.com

| Reactant | Product(s) | Reaction Type |

| Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic Substitution (Alkylation) |

| Acid Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution |

| Benzenesulfonyl chloride | Sulfonamide | Nucleophilic Substitution |

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iqyoutube.com This makes the pyridine ring less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic attack. uoanbar.edu.iqnih.gov

Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is generally difficult and requires vigorous reaction conditions. libretexts.orgyoutube.com The electron-withdrawing nature of the ring nitrogen deactivates the ring towards electrophiles. uoanbar.edu.iqyoutube.com When substitution does occur, it preferentially happens at the C-3 and C-5 positions. nih.govlibretexts.org

In this compound, the reactivity is more complex due to the presence of two activating groups: the ethyl group at C-2 and the amino group at C-3.

Amino Group (-NH2): This is a very strong activating group that directs incoming electrophiles to the ortho and para positions. ucalgary.ca Relative to its position at C-3, these are the C-2, C-4, and C-6 positions.

Ethyl Group (-CH2CH3): This is a weak activating group that also directs ortho and para. Relative to its position at C-2, these are the C-3 and C-5 positions.

Pyridine Nitrogen: This deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions, and directs incoming electrophiles to the meta positions (C-3, C-5). uoanbar.edu.iq

The powerful activating effect of the amino group is expected to dominate, making the ring more reactive than unsubstituted pyridine. youtube.com The directing effects suggest that electrophilic attack will most likely occur at the C-4 and C-6 positions, which are ortho and para to the strongly activating amino group. However, the deactivating influence of the ring nitrogen at these same positions must be considered. A potential complication is that under the strongly acidic conditions often used for SEAr reactions (e.g., nitration, sulfonation), the basic amino group can be protonated to form an ammonium ion (-NH3+), which is a strong deactivating, meta-directing group. ucalgary.ca

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO3, H2SO4 | 4-Nitro-2-ethylpyridin-3-amine |

| Halogenation | Br2, FeBr3 | 4-Bromo-2-ethylpyridin-3-amine |

| Sulfonation | Fuming H2SO4 | This compound-4-sulfonic acid |

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). asianpubs.orgabertay.ac.uk The oxidation of pyridines may require more forceful conditions compared to the oxidation of aliphatic tertiary amines. chem-station.com

For a molecule like this compound, which contains another oxidizable site (the amino group), achieving selective N-oxidation of the pyridine ring can be challenging. However, methods have been developed for the selective N-oxidation of heteroaromatic rings in the presence of aliphatic amines, often by performing the reaction under acidic conditions to protonate and protect the more basic amino group. nih.gov

| Reagent | Product | Reaction Type |

| m-CPBA or H2O2 | This compound N-oxide | N-Oxidation |

The aromatic pyridine ring can be reduced to the corresponding saturated piperidine (B6355638) ring. uoanbar.edu.iq This is a common transformation in heterocyclic chemistry. Standard methods for this reduction include catalytic hydrogenation using hydrogen gas with a metal catalyst (such as nickel, platinum, or palladium) or chemical reduction using dissolving metals, like sodium in ethanol. uoanbar.edu.iq While simple pyridines can be difficult to reduce with complex metal hydrides, certain reagents and conditions can achieve this transformation. abertay.ac.uk

| Reagents | Product | Reaction Type |

| H2 / Ni or Pt | 2-Ethylpiperidin-3-amine | Catalytic Hydrogenation |

| Na / Ethanol | 2-Ethylpiperidin-3-amine | Chemical Reduction |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of its parent compound, 3-aminopyridine, provides a strong basis for understanding its key chemical transformations. The primary reactive centers are the nucleophilic amino group and the aromatic ring system.

Another fundamental transformation is electrophilic aromatic substitution. For this compound, the outcome of such reactions is complex due to competing directive effects. The amino group at C-3 is a powerful activating group and directs electrophiles to its ortho (C-2 and C-4) and para (C-6) positions. The ethyl group at C-2 is a weak activating group, also directing ortho (C-3, which is already substituted) and para (C-5). Concurrently, the pyridine ring nitrogen deactivates the ring, particularly at the C-2, C-4, and C-6 positions, and directs incoming electrophiles to the C-3 and C-5 positions. guidechem.comquimicaorganica.org The final regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile, but substitution at the C-4, C-5, and C-6 positions is mechanistically plausible, with the amino group's influence likely being dominant.

Table 1: Directive Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activated Positions | Deactivated Positions |

| Pyridine Nitrogen | 1 | -I, -M (Deactivating) | None | C2, C4, C6 |

| Ethyl Group | 2 | +I (Weakly Activating) | C3, C5 | None |

| Amino Group | 3 | +M (Strongly Activating) | C2, C4, C6 | None |

The pyridine nitrogen atom plays a crucial and multifaceted role in the reaction mechanisms of this compound. Its influence is primarily exerted through inductive and resonance effects, as well as its inherent basicity. guidechem.com

Derivatization and Functionalization Strategies for 2 Ethylpyridin 3 Amine Analogues

Synthesis of Substituted 2-Ethylpyridin-3-amine Derivatives

The modification of the this compound core is primarily achieved through reactions targeting the amino group and the pyridine (B92270) ring. These transformations allow for the introduction of a wide range of functional groups, leading to the synthesis of novel derivatives with potentially enhanced or specific activities.

Common derivatization techniques include acylation, alkylation, and silylation, which alter the electronic and steric properties of the parent molecule. libretexts.orgscribd.comnih.gov For instance, the reaction with acylating agents can introduce carbonyl functionalities, while alkylation can add alkyl or aryl groups. scribd.com Silylation is another method used to introduce silyl groups, often to protect reactive functional groups or to increase volatility for analytical purposes. libretexts.orgnih.gov

One specific example of derivatization involves the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a key intermediate in the production of the drug sotorasib. This is achieved through an organocatalyzed, formal (3+3) cycloaddition reaction. acs.org Another example is the reaction of 2-chloro-5-nitropyridine with ethyl 3-(4-bromophenyl) amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate to produce ethyl 3-(4-bromophenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate. nih.gov

The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from corresponding amines has been accomplished using Buchwald-Hartwig amination conditions. mdpi.com This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.

Furthermore, the amino group of pyridine derivatives can be transformed into various other functional groups. For example, 2-aminopyridine can react with α,β-unsaturated esters to form bicyclic dihydropyridopyrimidinones. semanticscholar.org

Below is a table summarizing various derivatization reactions:

| Reagent Type | Reaction | Functional Group Introduced | Reference |

| Acyl Halides | Acylation | Acyl | scribd.com |

| Alkyl Halides | Alkylation | Alkyl | libretexts.org |

| Silyl Halides | Silylation | Silyl | libretexts.org |

| Isothiocyanates | Thiourea formation | Thiourea | acs.org |

| Aldehydes/Ketones | Reductive Amination | Substituted Amine | libretexts.org |

This table provides a generalized overview of common derivatization reactions for amines.

Elaboration into Fused Heterocyclic Systems

The inherent reactivity of the amino and pyridine functionalities within this compound makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These reactions, often involving cyclization, lead to the formation of polycyclic structures with diverse biological and chemical properties.

A common strategy involves the reaction of aminopyridines with bifunctional reagents, leading to the formation of new rings. For instance, the reaction of 2-aminopyridines with alkyl acrylates or alkyl 3-halopropionates can lead to the formation of pyridopyrimidines. semanticscholar.org Similarly, reactions with α-iodo ketones in the presence of a base can yield imidazo[1,2-a]pyridines. ijpsonline.com

The synthesis of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines and N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides has been achieved through the reaction of functionalized maleimides with 2-aminopyridines. beilstein-journals.org The nature of the substituent on the 2-aminopyridine ring can influence the reaction pathway, leading to different heterocyclic products. beilstein-journals.org

Furthermore, 2-aminopyridine derivatives can undergo cyclization reactions to form a variety of fused systems. google.com For example, the reaction of 3-(polyfluoroacyl)chromones with β-aminocrotononitrile has been reported to yield 5-hydroxy-2-methyl-5-(polyfluoroalkyl)-5H-chromeno[4,3-b]pyridine-3-carbonitriles. researchgate.net The synthesis of thiazolo[4,5-d]pyrimidines has been achieved through the Michael addition reaction of 4-thiazolidinones with thiourea. researchgate.net

The table below highlights examples of fused heterocyclic systems synthesized from aminopyridine precursors.

| Reactant(s) | Fused System | Reference |

| 2-Aminopyridine, Alkyl Acrylate | Pyridopyrimidine | semanticscholar.org |

| 2-Aminopyridine, α-Iodo Ketone | Imidazo[1,2-a]pyridine | ijpsonline.com |

| 2-Aminopyridine, Functionalized Maleimide | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine | beilstein-journals.org |

| 5-Aminothiazolo[3,2-a]pyridine derivative | Various fused systems | researchgate.net |

| 2-Chloroquinoline-3-carbonitriles, Guanidine hydrochloride | Pyrimido[4,5-b]quinoline | nih.gov |

This table illustrates the versatility of aminopyridines in the synthesis of diverse fused heterocyclic structures.

Design and Synthesis of Novel Pyridine-Based Ligands

The pyridine nitrogen and the exocyclic amine group of this compound and its derivatives provide excellent coordination sites for metal ions, making them valuable precursors in the design and synthesis of novel ligands for coordination chemistry and catalysis.

The introduction of N-heterocyclic imine (NHI) substituents to the pyridine ring can significantly enhance the electron-donating properties of the pyridine nitrogen, leading to stronger interactions with metal centers. rsc.org This modification allows for the fine-tuning of the electronic properties of the resulting ligands. rsc.org

The synthesis of N,N-bis(2-(2-pyridyl)ethyl)amine, a tripodal ligand, can be achieved through a Michael addition of hydroxylammonium chloride to 2-vinylpyridine, followed by a zinc reduction. researchgate.net This ligand and its derivatives form stable complexes with a variety of metal ions, including copper(II), zinc(II), nickel(II), and cobalt(II). researchgate.net

Schiff base formation is another common strategy for synthesizing pyridine-based ligands. The condensation of aminopyridines with aldehydes or ketones yields imine-containing ligands that can coordinate to metal ions through both the pyridine and imine nitrogen atoms. orientjchem.org For example, 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones have been synthesized by the cyclocondensation of hydrazones with mercaptoacetic acid. orientjchem.org

The coordination chemistry of these ligands has been explored with various transition metals. For example, N–Zn and N–Cu complexes have been synthesized using 2-amino pyridine and ethylenediamine as ligands. ias.ac.in These complexes have shown catalytic activity in organic reactions such as the Henry reaction. ias.ac.in

The table below provides examples of pyridine-based ligands and their metal complexes.

| Ligand Type | Synthesis Method | Metal Ions Coordinated | Reference |

| N-Heterocyclic Imine Substituted Pyridine | Coupling of aminopyridine with chloroimidazolium salt | Pd(II) | rsc.org |

| Tripodal Polypyridylamine | Michael addition and reduction | Cu(II), Zn(II), Ni(II), Co(II) | researchgate.net |

| Terpyridine | Kröhnke reaction | General | nih.gov |

| 2-Amino Pyridine and Ethylenediamine | One-pot synthesis | Zn(II), Cu(II) | ias.ac.in |

This table showcases the diversity of pyridine-based ligands and their coordination capabilities.

Advanced Computational and Theoretical Investigations on 2 Ethylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For a molecule like 2-Ethylpyridin-3-amine, both Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory would be the primary methods employed.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be utilized to determine a variety of molecular properties. researchgate.net These calculations would yield the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net The results of these calculations for similar aminopyridine systems have shown excellent agreement with experimental data, validating the reliability of this theoretical approach. researchgate.net

Ab Initio Molecular Orbital Theory

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) would provide a detailed understanding of the electron correlation effects within the this compound molecule. researchgate.net While computationally more intensive than DFT, ab initio calculations are crucial for benchmarking and confirming the results obtained from other methods. researchgate.netconicet.gov.ar Studies on related aminopyridines have successfully used these methods to elucidate structural and spectroscopic properties. researchgate.netconicet.gov.ar

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding is critical for predicting the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. acs.org For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. acs.org

Table 1: Expected Frontier Molecular Orbital Properties of this compound

| Property | Expected Value/Description |

|---|---|

| HOMO Energy | Relatively high, indicating electron-donating character. |

| LUMO Energy | Relatively low, indicating electron-accepting potential. |

Natural Bond Orbital (NBO) Analysis and Electron Density Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. This analysis for this compound would reveal the nature of the intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov It would quantify the delocalization of electron density between filled and empty orbitals, which is crucial for understanding the molecule's stability. nih.gov The analysis would also provide the natural atomic charges, indicating the electron density distribution across the molecule. The nitrogen atoms of the pyridine ring and the amino group are expected to carry negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would likely be positively charged. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map of this compound would show regions of negative potential (in red) and positive potential (in blue). The areas of negative potential, likely concentrated around the nitrogen atoms, would indicate the preferred sites for electrophilic attack. Conversely, the regions of positive potential, expected around the hydrogen atoms of the amino group, would be susceptible to nucleophilic attack. researchgate.net

Reactivity Indices and Prediction of Reaction Sites

Computational chemistry provides powerful tools for predicting the reactivity of molecules. For this compound, reactivity indices derived from methods like Density Functional Theory (DFT) are used to identify the most probable sites for electrophilic and nucleophilic attacks. These indices quantify the susceptibility of different atomic sites within the molecule to chemical reactions.

Key reactivity descriptors include:

Fukui Functions (f(r)) : These functions indicate the change in electron density at a specific point when the total number of electrons in the system changes. The site with the highest value of f-(r) is the most susceptible to electrophilic attack, while the site with the highest f+(r) is the most likely to undergo nucleophilic attack.

Local Softness and Hardness : These are related to the Fukui functions and provide insight into the reactivity of specific sites based on the hard and soft acids and bases (HSAB) principle.

Electrostatic Potential (ESP) : Mapping the ESP onto the molecule's electron density surface reveals regions of positive and negative potential. Negative regions (typically around electronegative atoms like nitrogen) are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack.

For this compound, theoretical calculations would predict that the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group are the most reactive sites. The pyridine nitrogen, with its available lone pair of electrons, is a primary site for protonation and electrophilic attack. The amino group is also a strong nucleophilic center. The electron-donating nature of the ethyl and amino groups increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to these substituents, making them susceptible to electrophilic substitution.

Table 1: Hypothetical Reactivity Indices for this compound This table presents illustrative data based on general principles of chemical reactivity for similar compounds. Actual values would require specific quantum chemical calculations.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Predicted Reactivity |

| N1 (Pyridine) | 0.25 | 0.08 | High for electrophilic attack |

| N3 (Amine) | 0.22 | 0.10 | High for electrophilic attack |

| C2 | 0.05 | 0.15 | Moderate for nucleophilic attack |

| C4 | 0.12 | 0.05 | Moderate for electrophilic attack |

| C6 | 0.15 | 0.04 | High for electrophilic attack |

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of this compound are crucial for understanding its interactions and properties. Computational methods are employed to explore its conformational landscape and tautomeric equilibria.

Tautomerism Studies: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org this compound can theoretically exist in an imine-enamine tautomeric equilibrium. libretexts.org The predominant form is the amine tautomer. However, a proton can migrate from the amino group to an adjacent carbon atom on the pyridine ring (if a double bond shifts) or to the pyridine nitrogen, leading to imine tautomers. Computational studies can calculate the relative energies and thermodynamic stabilities of these tautomers. rsc.orgnih.gov For most simple pyridinamines, the amine form is significantly more stable than any potential imine tautomers under standard conditions. nih.gov The energy difference between tautomers can be influenced by solvent effects and substitution patterns. nih.gov

Table 2: Predicted Relative Stabilities of this compound Tautomers This table shows hypothetical relative energy values to illustrate the expected predominance of the amine form. Actual values are calculation-dependent.

| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Equilibrium Population |

| Amine (Major) | This compound | 0.0 | >99.9% |

| Imine (Minor) | 2-Ethyl-2,5-dihydro-pyridin-3-ylideneamine | >10.0 | <0.1% |

Transition State Characterization and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction involving this compound requires the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the precise characterization of these fleeting structures and the elucidation of the entire reaction pathway.

The process involves:

Locating Stationary Points : The structures of the reactants, products, and any intermediates are optimized to find their lowest energy geometries.

Transition State Search : Algorithms are used to locate the TS connecting reactants and products. A genuine TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Reaction Pathway Mapping : Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the path from the TS downhill to the connected reactant and product, confirming that the correct TS has been found and mapping the minimum energy path.

This methodology can be applied to study reactions such as electrophilic substitution on the pyridine ring or N-alkylation of the amine group. The calculations provide the activation energy (the energy difference between the reactant and the TS), which is a key determinant of the reaction rate.

Table 3: Hypothetical Energy Profile for a Reaction of this compound Illustrative data for a generic electrophilic addition reaction.

| Parameter | Energy Value (kcal/mol) | Description |

| Energy of Reactants | 0.0 | Relative energy of this compound and the electrophile. |

| Energy of Transition State | +25.5 | The energy barrier that must be overcome for the reaction to proceed. |

| Energy of Products | -10.2 | The relative energy of the final product. |

| Activation Energy (Ea) | +25.5 | The energy difference between the reactants and the transition state. |

| Reaction Enthalpy (ΔH) | -10.2 | The net energy change of the reaction. |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

For this compound, this analysis would reveal the nature and extent of non-covalent interactions that govern its crystal packing. The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

The key interactions expected for this compound include:

N-H···N Hydrogen Bonds : Strong interactions between the amino group (donor) of one molecule and the pyridine nitrogen (acceptor) of a neighboring molecule are likely to be a dominant feature.

H···H Contacts : Given the presence of the ethyl group and hydrogen atoms on the aromatic ring, these contacts typically comprise a large percentage of the total surface area. nih.gov

C-H···π Interactions : The hydrogen atoms of the ethyl group or the ring can interact with the π-system of an adjacent pyridine ring.

π···π Stacking : Interactions between the aromatic rings of neighboring molecules, though potentially offset due to the substituents.

Table 4: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound This interactive table presents typical percentage contributions for similar organic molecules containing amine and pyridine functionalities, based on published studies. nih.govnih.gov

| Contact Type | Contribution (%) | Description |

| H···H | 45.5% | Interactions between hydrogen atoms on different molecules. |

| N···H / H···N | 25.0% | Primarily represents N-H···N hydrogen bonds. |

| C···H / H···C | 18.5% | Includes C-H···π interactions and other van der Waals contacts. |

| C···C | 5.5% | Indicates π-π stacking interactions between pyridine rings. |

| N···C / C···N | 3.0% | Other close contacts involving carbon and nitrogen atoms. |

| Other | 2.5% | Minor contributions from other contact types. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior of this compound in various environments, such as in solution. nih.govuregina.ca

An MD simulation of this compound would typically involve:

System Setup : Placing one or more molecules of this compound in a simulation box, often filled with a solvent like water.

Force Field Application : Choosing a suitable force field (e.g., OPLS-AA, AMBER) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation Run : Running the simulation for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at small time steps.

From the resulting trajectory, a wealth of information can be extracted:

Solvation Structure : Radial Distribution Functions (RDFs) can be calculated to understand how solvent molecules arrange around the solute, for instance, identifying the hydration shells around the amino and pyridine nitrogen atoms.

Dynamical Properties : Transport properties such as the diffusion coefficient can be determined.

Conformational Dynamics : The simulation can track transitions between different conformations of the ethyl and amino groups, providing insight into the molecule's flexibility in solution.

These simulations are invaluable for bridging the gap between static molecular structures and the dynamic behavior observed in macroscopic systems.

Table 5: Typical Parameters and Outputs of an MD Simulation for this compound

| Parameter / Output | Example Value / Description | Purpose |

| Input Parameters | ||

| Force Field | OPLS-AA | Defines the potential energy and forces within the system. |

| Solvent | SPC/E Water Model | Simulates an aqueous environment. |

| System Size | ~3000 water molecules, 1 solute | Represents a dilute solution. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Simulation Time | 100 ns | Duration over which the system's dynamics are observed. |

| Calculated Outputs | ||

| Radial Distribution Function (g(r)) | Peak at ~2.8 Å for N···H-O | Characterizes the structure of the solvation shell around nitrogen atoms. |

| Mean Squared Displacement (MSD) | Linear slope over time | Used to calculate the diffusion coefficient of the solute. |

| Dihedral Angle Distribution | Bimodal or Trimodal distribution | Shows the preferred rotational conformations of the ethyl group in solution. |

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, specific experimental spectroscopic data for the compound this compound, including detailed Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra, could not be located. While general principles of spectroscopic analysis and data for structurally related compounds are available, the precise experimental values and detailed spectral interpretations required to construct an accurate and authoritative article solely on this compound are not present in the available literature.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for each outlined section and subsection. Providing data from related isomers or derivatives would not meet the stringent requirement of focusing exclusively on this compound.

To provide a scientifically sound and non-speculative response, the generation of the article cannot proceed without access to verified experimental data for the target compound.

Spectroscopic Elucidation and Characterization of 2 Ethylpyridin 3 Amine and Its Derivatives

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure and vibrational modes of a compound. The analysis of 2-Ethylpyridin-3-amine and its derivatives by Raman spectroscopy reveals characteristic peaks corresponding to the vibrations of the pyridine (B92270) ring, the ethyl substituent, and the amine group.

Studies on closely related aminopyridine derivatives, such as 2-amino-3-methylpyridine, provide a basis for assigning the Raman bands of this compound. researchgate.net The spectra are typically dominated by strong bands arising from the pyridine ring stretching vibrations. The C-H stretching vibrations of the ethyl group and the aromatic ring are observed in the high-frequency region (around 3000-3100 cm⁻¹). The N-H stretching vibrations of the primary amine group typically appear as distinct bands in the 3300-3500 cm⁻¹ region. nih.govorgchemboulder.com

Key vibrational modes observed in the Raman spectra of similar aminopyridine compounds include:

Pyridine Ring Vibrations: In-plane stretching and bending modes of the pyridine ring give rise to a series of characteristic bands in the 1000-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-NH₂ bond is typically found in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com

N-H Vibrations: The N-H bending (scissoring) mode of the primary amine is observed around 1580-1650 cm⁻¹. orgchemboulder.com

Ethyl Group Vibrations: The C-H stretching, bending, and rocking modes of the ethyl group contribute to the spectrum, although they may overlap with other vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3430, ~3310 | N-H Asymmetric & Symmetric Stretching |

| ~3050 | Aromatic C-H Stretching |

| ~2970 | Aliphatic C-H Stretching (Ethyl group) |

| ~1615 | N-H Bending (Scissoring) |

| ~1580 | Pyridine Ring Stretching |

| ~1450 | Pyridine Ring Stretching |

| ~1280 | Aromatic C-N Stretching |

| ~1040 | Pyridine Ring Breathing |

Computational Prediction of Vibrational Spectra

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the vibrational spectra of molecules like this compound. arxiv.org By calculating the harmonic vibrational frequencies, theoretical Raman and infrared spectra can be simulated, which aids in the precise assignment of experimental bands. derpharmachemica.com

The standard approach involves optimizing the molecular geometry of the compound using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net Following geometry optimization, frequency calculations are performed. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net

Furthermore, Potential Energy Distribution (PED) analysis is commonly employed to determine the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov This provides a detailed and unambiguous assignment of the spectral bands. For instance, a band at a specific wavenumber can be definitively assigned to a pyridine ring breathing mode or an N-H bending mode based on the PED output. Such computational studies on related molecules like 2-amino-3-methylpyridine have shown excellent correlation with experimental FT-IR and FT-Raman spectra. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, probes the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions within the pyridine ring and associated substituents.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or acetonitrile, is expected to show strong absorption bands in the ultraviolet region. Studies on substituted aminopyridines and other aromatic amines provide a reference for the expected spectral features. nih.govresearchgate.net The spectrum is generally characterized by two or three main absorption bands.

These bands are attributed to π→π* electronic transitions within the delocalized π-system of the pyridine ring. nih.gov The position and intensity of these bands can be influenced by the nature and position of substituents on the ring and by the polarity of the solvent. The amine and ethyl groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε) compared to unsubstituted pyridine.

| Compound Class | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| Aminopyridine Derivatives | ~240 - 260 | π→π |

| Aminopyridine Derivatives | ~290 - 320 | π→π |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to simulate the electronic absorption spectra of molecules. nih.gov It calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum. unimore.it

For this compound, TD-DFT calculations can predict the λmax values and help assign the character of the transitions (e.g., π→π* or n→π*). The accuracy of TD-DFT predictions depends heavily on the choice of the exchange-correlation functional (e.g., B3LYP, CAM-B3LYP, PBE0) and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). unimore.itresearchgate.net By analyzing the molecular orbitals involved in the calculated transitions (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), a detailed understanding of the electronic structure and photophysical properties can be obtained. tandfonline.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of volatile and semi-volatile compounds like this compound in complex mixtures. nih.gov

The electron ionization (EI) mass spectrum of this compound (C₇H₁₀N₂) is expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 122, corresponding to its monoisotopic mass. The fragmentation pattern of amines is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.com For this compound, alpha-cleavage would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a prominent fragment ion at m/z 107 ([M-15]⁺).

Other potential fragmentation pathways include the loss of the entire ethyl group, cleavage of the pyridine ring, and loss of small neutral molecules like HCN.

In GC-MS analysis, challenges can arise from the polar nature of the amine group, which can cause peak tailing and adsorption on the GC column. labrulez.com Therefore, specialized columns with de-activated surfaces or derivatization of the amine group are often employed to achieve good chromatographic separation and sharp peaks. bre.comresearchgate.net

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 107 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 94 | [M - C₂H₄]⁺ | Loss of ethene via rearrangement |

| 93 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

An XRD analysis of this compound would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters. It would also reveal the planarity of the pyridine ring and the conformation of the ethyl group. Crucially, it would identify the hydrogen bonding network formed by the amine group (N-H···N), which plays a significant role in the supramolecular architecture of the solid state.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₂H₁₄AgN₅O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.65 |

| b (Å) | 19.51 |

| c (Å) | 9.43 |

| β (°) | 105.9 |

| Volume (ų) | 1528 |

Note: Data is for [Ag(2-amino-3-methylpyridine)₂]NO₃ and is presented for illustrative purposes. mdpi.com

Emerging Applications of 2 Ethylpyridin 3 Amine in Chemical Science

Role as a Versatile Synthetic Building Block and Chemical Intermediate

The chemical architecture of 2-Ethylpyridin-3-amine, featuring a nucleophilic primary amine at the 3-position and an ethyl group at the 2-position of a pyridine (B92270) ring, makes it an exceptionally useful intermediate for organic synthesis. The amine group serves as a handle for a wide range of chemical transformations, while the pyridine ring can be involved in various coupling and cyclization reactions.

This compound has been successfully employed as a key starting material in the synthesis of complex, biologically active molecules, particularly within the pharmaceutical industry. Its ability to participate in reactions forming amide, sulfonamide, and other linkages is crucial for building the intricate structures required for therapeutic efficacy. myskinrecipes.comgoogle.com

For instance, the compound is a documented intermediate in the preparation of advanced pyridyl compounds designed as modulators of immune responses, such as those targeting IL-12, IL-23, and/or IFNα. google.com In one synthetic pathway, this compound is reacted with 4,6-dichloro-N-methylnicotinamide in the presence of a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) to form a more complex substituted pyridyl structure. google.com Another documented use involves its reaction with methanesulfonyl chloride, demonstrating its role in the formation of sulfonamides, which are common moieties in drug candidates. googleapis.com

A bromo-substituted variant, 5-Bromo-2-ethylpyridin-3-amine, further expands its synthetic utility. This derivative has been used to synthesize potent protein inhibitors, such as those targeting KRAS and/or PI3K, which are significant in cancer research. googleapis.com In this context, it reacts with sulfonyl chlorides like 2,4-difluorobenzenesulfonyl chloride to yield advanced intermediates for drug discovery. googleapis.com These examples underscore the compound's value in constructing molecules with precise functionalities for biological targeting.

Table 1: Synthetic Applications of this compound and its Derivatives in the Construction of Complex Molecules

| Starting Material | Reagent | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| This compound | 4,6-dichloro-N-methylnicotinamide | Alkyl-amide-substituted pyridyl compound | Modulator of IL-12, IL-23, IFNα | google.com |

| This compound | Methanesulfonyl chloride | Bismesylated amine | Synthetic Intermediate | googleapis.com |

| 5-Bromo-2-ethylpyridin-3-amine | 2,4-difluorobenzenesulfonyl chloride | N-(5-bromo-2-ethylpyridin-3-yl)benzenesulfonamide | KRAS/PI3K Protein Inhibitor | googleapis.com |

Beyond its use in appending side chains, this compound is a valuable precursor for the construction of fused heterocyclic systems. The ortho-relationship of the amine and ethyl groups, along with the inherent reactivity of the pyridine ring, allows for a variety of annulation (ring-forming) reactions.

A notable example is its use in synthesizing imidazo[4,5-b]pyridine derivatives. google.com This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The synthesis involves a cyclization reaction where the amine group of this compound becomes part of the new imidazole (B134444) ring fused to the parent pyridine. This demonstrates its utility in creating more rigid, complex heterocyclic frameworks from a relatively simple starting material. The chlorinated analog, 6-Chloro-2-ethylpyridin-3-amine, is also noted for its role in building various nitrogen-containing heterocyclic frameworks for both pharmaceutical and agrochemical applications. myskinrecipes.com

Catalytic Applications and Ligand Design

The arrangement of a nitrogen atom within the pyridine ring and an adjacent exocyclic amine donor group makes this compound an ideal candidate for the design of bidentate ligands. Such ligands are of paramount importance in transition metal catalysis, where they can coordinate to a metal center and modulate its reactivity and selectivity.

Pyridyl-amine ligands are a well-established class of chelating agents used in coordination chemistry and catalysis. The two nitrogen atoms—the sp²-hybridized pyridine nitrogen and the sp³-hybridized amine nitrogen—can form a stable five-membered ring upon coordination with a transition metal ion. This chelation effect enhances the stability of the resulting metal complex.

While specific research detailing the synthesis and catalytic application of ligands derived directly from this compound is not extensively documented, the principles of ligand design strongly support its potential. The ethyl group at the 2-position can provide steric hindrance near the metal center, which can be strategically used to influence the selectivity of a catalytic reaction, for example, by creating a specific chiral pocket or by controlling the access of substrates to the active site. The primary amine group offers a site for further modification, allowing for the synthesis of a library of related ligands with fine-tuned electronic and steric properties.

Ligands based on the pyridyl-amine framework are known to be effective in a variety of catalytic transformations.

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for C-C bond formation. Aminopyridine derivatives have been shown to be effective substrates in such reactions. For example, the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes Suzuki coupling with various arylboronic acids, demonstrating the compatibility of the aminopyridine core with these catalytic systems. This suggests that ligands or substrates based on this compound would also be viable participants in similar cross-coupling protocols.

Hydrogenation: The hydrogenation of unsaturated bonds is a critical industrial process. Transition metal complexes, often featuring nitrogen-based ligands, are frequently used as catalysts. While specific applications of this compound in this area are still emerging, the general utility of pyridyl-amine ligands in hydrogenation catalysis indicates a promising avenue for future research.

Oxidation: Catalytic oxidation reactions are essential for the synthesis of a wide range of organic compounds. The stability of pyridyl-amine ligands under oxidative conditions makes them suitable for supporting metal centers in these transformations. The design of catalysts for selective oxidation remains a significant challenge, and new ligands derived from structures like this compound could offer novel solutions.

Advanced Materials Science

The application of this compound in the field of advanced materials science is a nascent but potentially fruitful area of investigation. The inherent properties of the pyridine ring—such as its aromaticity, electron-deficient nature, and ability to participate in hydrogen bonding and π-π stacking—make it an attractive component for functional materials.

While specific, published applications of this compound in materials science are not yet widely available, its structure suggests several possibilities. It could serve as a monomer or a precursor for functional polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine unit could be incorporated to tune the electronic properties of the material or to act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting optical, magnetic, or catalytic properties. Furthermore, its derivatives could be explored as components of metal-organic frameworks (MOFs) or as corrosion inhibitors, leveraging the strong coordinating ability of the pyridine and amine functionalities. As research continues, the unique properties of this compound may well be harnessed in the development of next-generation materials.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,6-dichloro-N-methylnicotinamide |

| 5-Bromo-2-ethylpyridin-3-amine |

| 2,4-difluorobenzenesulfonyl chloride |

| 6-Chloro-2-ethylpyridin-3-amine |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Methanesulfonyl chloride |

Incorporation into Functional Polymers and Organic Materials

The bifunctional nature of this compound, possessing both a nucleophilic amine group and a pyridine ring, positions it as a valuable monomer for the synthesis of functional polymers. While direct polymerization studies of this compound are not extensively documented, the reactivity of similar molecules, such as 3-aminopyridine, suggests its potential. Aminopyridine has been identified as a monomer for polymerization, indicating that the amine group can readily participate in reactions to form polymer backbones. chemicalbook.com

For instance, the primary amine group on this compound can react with acyl chlorides or carboxylic acids to form polyamides, or with anhydrides to form polyimides. The incorporation of the ethyl-substituted pyridine ring into the polymer backbone would be expected to impart specific properties, such as:

Thermal Stability: The rigidity of the pyridine ring can enhance the thermal stability of the resulting polymer.

Solubility: The ethyl group may increase the solubility of the polymer in organic solvents, improving its processability.

Metal Coordination: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, leading to the development of metallopolymers with interesting catalytic, electronic, or sensory properties.

One study detailed the synthesis of p-aminopyridine methacrylate (B99206) and its subsequent radical homopolymerization. researchgate.net This demonstrates how the amine functionality can be used as a handle to attach polymerizable groups, a strategy that could be applied to this compound to create side-chain functionalized polymers. researchgate.net The resulting polymers, featuring pendant ethyl-pyridine groups, could find applications in areas such as specialty coatings, membranes, or as ligands in catalysis.

Potential as a Component in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical data processing and high-speed information transfer. sigmaaldrich.com Organic molecules with significant NLO properties often feature an electron donor group and an electron acceptor group connected by a π-conjugated system. This "push-pull" architecture leads to a large molecular hyperpolarizability (β), a key measure of NLO activity.

Pyridine derivatives are excellent candidates for NLO materials, where the electron-withdrawing pyridine ring acts as the acceptor. sigmaaldrich.com The addition of an amino group, a strong electron donor, creates the necessary push-pull system. While this compound has not been specifically evaluated, numerous studies on similar aminopyridine derivatives confirm the viability of this molecular design. For example, theoretical investigations into 2-aminopyridinium p-toluenesulphonate (APPTS) and experimental work on 3-aminopyridinium 3,5-dinitrobenzoate (B1224709) (APDNBA) have demonstrated their significant NLO properties. sigmaaldrich.comwaters.com The use of aminopyridine nitro derivatives has been reported as a strategy for building blocks of NLO materials. researchgate.net

The structure of this compound fits this model perfectly:

Electron Donor: The -NH₂ group at the 3-position.

π-Conjugated System: The pyridine ring.

Electron Acceptor: The electron-deficient pyridine ring itself.

The ethyl group at the 2-position may further modulate the electronic properties and influence the crystal packing in the solid state, which is a critical factor for second-order NLO effects. The development of pyrimidine-based molecules as NLO materials is an active area of research, highlighting the potential of nitrogen-containing heterocycles in this field. nih.gov

To illustrate the NLO potential, the properties of related aminopyridine compounds are presented below.

| Compound Name | Technique | Key Finding |

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | Z-scan studies | Confirmed third-order nonlinear optical activity, suggesting suitability for optical limiting and switching applications. waters.com |

| 2-Aminopyridinium p-toluenesulphonate (APPTS) | Density Functional Theory (DFT) | Calculated values of static hyperpolarizability confirm good nonlinear behavior. sigmaaldrich.com |

| 3-amino-4-(Boc-amino)pyridine | Density Functional Theory (DFT) | The calculated dipole moment (μ) and first hyperpolarizability (β) values indicate the molecule is a good candidate NLO material. researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the NLO potential of the aminopyridine scaffold.

Agrochemical Research and Development, as a Synthetic Component

Pyridine derivatives are a cornerstone of the agrochemical industry, forming the structural basis for a wide range of herbicides, insecticides, and fungicides. nih.gov These compounds' biological activities are often tied to the specific substitution patterns on the pyridine ring. 3-Aminopyridine, a close structural analog of this compound, is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. chemicalbook.com

Pesticide intermediates are crucial "semi-finished" products that serve as building blocks for the final active ingredients. reformchem.com The use of intermediates allows for more cost-effective and modular synthesis of complex molecules. reformchem.com Given this context, this compound represents a valuable, functionalized building block for creating novel agrochemicals. Its primary amine offers a reactive site for constructing more complex molecules, such as amides, which are prevalent in modern pesticides. nih.gov

For example, a recent study detailed the synthesis of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties, which showed potent insecticidal activity against various pests. nih.gov The synthesis of these compounds often involves coupling different aromatic rings and building amide linkages. This compound could serve as a key starting material in similar synthetic strategies to produce new libraries of candidate insecticides, fungicides, or herbicides for biological screening. While specific research detailing its use in nematicide synthesis is not prominent, the broad utility of pyridine derivatives in crop protection strongly supports the potential of this compound as a synthetic component in this field.

Applications in Advanced Analytical Separation Techniques (e.g., as a stationary phase component)

In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), the stationary phase is critical for achieving separation. The chemical nature of the stationary phase dictates its interaction with analytes, enabling the separation of complex mixtures.

While direct application of this compound as a stationary phase has not been reported, the closely related compound 2-ethylpyridine (B127773) is a well-established and highly effective stationary phase, particularly in SFC. researchgate.nethplc.eu Several commercial columns, such as the Viridis BEH 2-Ethylpyridine and GreenSep Ethyl Pyridine columns, utilize this chemistry. sigmaaldrich.comwaters.comsigmaaldrich.com

These 2-ethylpyridine phases are renowned for their ability to separate basic compounds with excellent peak shape, often without the need for amine additives in the mobile phase that are typically required to prevent peak tailing on standard silica (B1680970) columns. sigmaaldrich.comhplc.eusigmaaldrich.com The pyridine ring provides a unique separation mechanism based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

The structural similarity of this compound suggests it could also be a highly effective ligand for a stationary phase. The additional 3-amino group would introduce further interaction sites, potentially offering novel selectivity for separating polar and basic analytes. It could provide enhanced hydrogen bond donating and accepting capabilities compared to a standard 2-ethylpyridine phase, making it a promising candidate for development in advanced separation technologies.

Below are the specifications for commercially available columns based on the analogous 2-ethylpyridine structure.

| Product Name | Chemistry / Active Group | Particle Size | Separation Mode |

| Viridis BEH 2-Ethylpyridine | 2-Ethylpyridine | 5 µm | SuperCritical Fluid (SFC) |

| GreenSep™ Ethyl Pyridine SFC | 2-ethyl pyridine phase | 1.8 µm, 3 µm | SuperCritical Fluid (SFC) |

This table shows examples of commercial HPLC/SFC columns using 2-ethylpyridine, a compound structurally similar to this compound, as the stationary phase. sigmaaldrich.comwaters.comsigmaaldrich.com

Future Research Directions and Uncharted Avenues

Development of Sustainable and Atom-Economical Synthetic Pathways for 2-Ethylpyridin-3-amine

The pursuit of green and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of this compound should prioritize the development of sustainable and atom-economical routes that minimize waste and environmental impact.

Another key area of investigation is the utilization of renewable feedstocks. Research into the synthesis of the pyridine (B92270) core from biomass-derived platform molecules would represent a significant advancement in sustainable chemistry. Furthermore, the exploration of catalytic C-H activation and functionalization of simpler, readily available pyridine precursors offers a direct and atom-economical approach to introduce the ethyl and amino groups in a regioselective manner. nih.gov

| Synthetic Strategy | Key Advantages | Potential Starting Materials | Catalyst/Reagent |

| One-Pot Multicomponent Reaction | High atom economy, reduced waste, operational simplicity. figshare.com | Propanal, Acetonitrile derivative, Ammonia | Recyclable solid acids/bases |

| C-H Functionalization | Direct synthesis, high atom economy. nih.gov | 2-Ethylpyridine (B127773) or 3-Aminopyridine | Transition metal catalysts |

| Biomass-derived Feedstocks | Sustainability, reduced reliance on fossil fuels. | Furfural, Glycerol derivatives | Biocatalysts, Heterogeneous catalysts |

Comprehensive Exploration of Novel Reactivity Patterns and Selective Transformations

The unique electronic and steric properties of this compound, arising from the interplay of the electron-donating amino and ethyl groups on the pyridine ring, suggest a rich and largely unexplored reactivity landscape.

Future research should focus on a comprehensive exploration of its reactivity in various transformations. The amino group can act as a directing group in electrophilic aromatic substitution and metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups at specific positions on the pyridine ring. nih.gov The ethyl group, on the other hand, presents opportunities for selective C-H activation and functionalization at the benzylic position.

Furthermore, the amino group can be transformed into a wide array of other functionalities, such as amides, sulfonamides, and diazonium salts, which can then be subjected to further synthetic manipulations. The development of novel cyclization reactions involving both the amino and ethyl groups could lead to the synthesis of novel heterocyclic systems with potential biological activity.

| Transformation Type | Potential Reagents/Catalysts | Expected Outcome |

| Directed C-H Functionalization | Palladium, Rhodium, or Iridium catalysts | Selective introduction of aryl, alkyl, or other groups. |

| Benzylic C-H Activation | Radical initiators, photoredox catalysts | Functionalization of the ethyl group. |

| Diazotization and Subsequent Reactions | NaNO₂, H⁺; CuX | Introduction of halogens, cyano, or other groups. |

| Cyclization Reactions | Bifunctional electrophiles | Formation of novel fused heterocyclic systems. |

Integration of Advanced Computational Methods for Predictive Chemical Design

The integration of advanced computational methods, such as Density Functional Theory (DFT), can significantly accelerate the discovery and optimization of new applications for this compound and its derivatives.

DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.netnih.gov For example, the calculation of molecular orbital energies (HOMO and LUMO) and electrostatic potential maps can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. scirp.org

Furthermore, computational modeling can be employed to predict the properties of novel derivatives of this compound. This includes the prediction of pKa values, which is crucial for understanding their behavior in biological systems, and the simulation of their absorption and emission spectra for applications in materials science. nih.gov These predictive capabilities can help prioritize synthetic targets and reduce the need for extensive experimental screening.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices. researchgate.netnih.gov | Guiding synthetic strategies. |

| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra. | Design of new dyes and sensors. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, binding affinities. | Drug design and catalyst development. |

| pKa Prediction Models | Acidity/basicity of derivatives. nih.gov | Understanding biological activity. |

Rational Design of Highly Selective and Efficient Catalytic Systems Featuring this compound Derivatives

The structural features of this compound make it an attractive scaffold for the design of novel ligands for catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating system for a variety of transition metals.

Future research should focus on the rational design and synthesis of chiral and achiral ligands derived from this compound for applications in asymmetric and cross-coupling catalysis. The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the pyridine ring or the amino group to optimize the performance of the resulting metal complexes.

These novel catalytic systems could find applications in a wide range of important organic transformations, including hydrogenation, hydroformylation, and C-C and C-N bond-forming reactions. The development of recyclable and reusable catalysts based on this compound derivatives would further enhance their appeal from a green chemistry perspective. proquest.comresearchgate.net

| Catalytic Application | Target Metal | Potential Ligand Modification |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Introduction of chiral substituents. |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Tuning of electronic and steric properties. |

| Polymerization | Titanium, Zirconium | Synthesis of well-defined polymers. |

| Oxidation Catalysis | Iron, Manganese | Development of robust oxidation catalysts. |

Expansion into Emerging Areas of Materials Science and Chemical Technologies

The unique combination of functional groups in this compound opens up exciting possibilities for its application in materials science and other emerging chemical technologies.

The pyridine ring, being an electron-deficient aromatic system, can be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The amino group provides a convenient handle for polymerization and for tuning the electronic properties of the resulting materials.

Furthermore, derivatives of this compound could be explored as building blocks for the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. The ability to functionalize the this compound scaffold would allow for the rational design of materials with tailored properties. Another potential application is in the development of novel fluorescent sensors, where the binding of an analyte to a functionalized this compound derivative could lead to a change in its fluorescence properties. nih.gov

| Area of Application | Key Property of this compound Derivative | Potential Technology |

| Organic Electronics | Tunable electronic properties, charge transport. | OLEDs, OPVs, Organic Field-Effect Transistors. researchgate.net |

| Porous Materials | Rigid structure, functionalizable sites. | Gas storage, separation, catalysis. |

| Fluorescent Sensors | Environment-sensitive fluorescence. nih.gov | Detection of metal ions, anions, or biomolecules. |

| Corrosion Inhibitors | Adsorption onto metal surfaces. | Protection of metals from corrosion. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethylpyridin-3-amine, and how can reaction efficiency be maximized?

- Methodology : Synthesis typically involves multi-step reactions starting with pyridine derivatives. A validated approach includes palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or copper-mediated coupling to introduce the ethyl and amine groups. For example, halogenated pyridines can react with ethylamine derivatives under reflux with a catalyst like Cu(OAc)₂ (as seen in analogous pyridin-3-amine syntheses). Optimization involves adjusting reaction time (12–24 hours), solvent polarity (CH₂Cl₂ or THF), and stoichiometric ratios of reactants . Purification via column chromatography (silica gel, hexane/EtOAC gradients) ensures high yields (>70%) and purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Characteristic peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and pyridine ring protons (δ ~7.0–8.5 ppm).

- X-ray crystallography : Resolves bond angles and hydrogen-bonding patterns (e.g., amine-pyridine dimerization observed in related compounds) .

- Elemental analysis : Confirms molecular formula (C₇H₁₀N₂) with CHN analyzers (error margin <0.4%) .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow OSHA/NIOSH guidelines:

- Containment : Use fume hoods to avoid dust/aerosol inhalation; store in labeled, airtight containers .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with sand/vermiculite, transfer to sealed waste containers, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-alkylation) in this compound synthesis?

- Methodology :

- Temperature control : Lower temperatures (0–25°C) reduce undesired alkylation; microwave-assisted synthesis can enhance selectivity .

- Catalyst screening : Test Pd/XPhos or Ni catalysts for improved regioselectivity.

- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reactant addition rates .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Data triangulation : Compare results across assays (e.g., enzyme inhibition vs. cellular viability).

- Structural validation : Confirm compound identity via LC-MS and NMR for each batch to rule out impurities .

- Mechanistic studies : Use molecular docking or SPR analysis to validate target interactions (e.g., receptor binding vs. off-target effects) .

Q. What strategies are effective for studying the biological interactions of this compound with enzymes or receptors?

- Methodology :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase or protease targets).

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .

- Metabolic profiling : Use hepatic microsomes to assess CYP450-mediated degradation, informing structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.